molecular formula C9H12O5 B13962919 3,4,6-Trimethoxybenzene-1,2-diol

3,4,6-Trimethoxybenzene-1,2-diol

Cat. No.: B13962919
M. Wt: 200.19 g/mol
InChI Key: WPLWNUNZSLWPJE-UHFFFAOYSA-N
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Description

3,4,6-Trimethoxybenzene-1,2-diol is a benzene-1,2-diol (catechol) derivative with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . Its chemical structure features a vicinal diol core, a functional group of significant interest in synthetic chemistry, particularly in the development of boronic acid-catalyzed transformations . Research into similar vicinal diols has demonstrated their utility in catalytic processes, such as selective monophosphorylation, where the diol moiety can be activated to react regioselectively with electrophiles like chlorophosphates . This compound is provided as a high-purity solid for research applications and is intended for use in methodological studies in organic synthesis, including the exploration of new catalytic systems and reaction pathways. 3,4,6-Trimethoxybenzene-1,2-diol is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

3,4,6-trimethoxybenzene-1,2-diol

InChI

InChI=1S/C9H12O5/c1-12-5-4-6(13-2)9(14-3)8(11)7(5)10/h4,10-11H,1-3H3

InChI Key

WPLWNUNZSLWPJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)O)OC)OC

Origin of Product

United States

Preparation Methods

Hydroxylation of Trimethoxybenzenes

A common synthetic route begins with 1,2,3-trimethoxybenzene, which can be selectively hydroxylated at the ortho positions relative to methoxy groups to yield the catechol (1,2-diol) functionality.

  • Example Reaction : The reaction of 1,2,3-trimethoxybenzene with oxidants under controlled conditions can yield ortho-dihydroxylated products. However, direct hydroxylation is challenging due to the electron-rich aromatic system and steric hindrance.

  • Demethylation Approach : Alternatively, selective demethylation of methoxy groups adjacent to hydroxyl groups can be performed. For example, the demethylation of methoxy groups at ortho positions to carbonyl or hydroxyl groups is facilitated by reagents like boron tribromide (BBr3), leading to hydroxyl groups formation.

  • Catalytic Methods : Lewis acid catalysis, such as aluminum chloride (AlCl3), has been used to facilitate Friedel–Crafts acylation and subsequent transformations that can indirectly provide hydroxylated trimethoxybenzene derivatives.

Photoredox Catalysis and Radical-Mediated Functionalization

Recent advances in organophotoredox catalysis have enabled mild and selective functionalization of aromatic rings with hydroxyl and methoxy groups.

  • A notable method involves the use of organic photocatalysts (e.g., 4DPAIPN) under violet LED irradiation in dimethyl sulfoxide (DMSO) solvent. This method generates oxygen-centered radicals that undergo intramolecular hydrogen atom transfer (1,2-HAT) leading to carbon-centered radicals, which can be trapped to form hydroxylated products.

  • This approach allows the direct synthesis of hydroxy-substituted aromatic ketones and diols from styrene derivatives and related substrates, offering a mild, cost-effective, and operationally simple route.

  • The photoredox method is particularly useful for introducing hydroxy groups adjacent to methoxy substituents, preserving the methoxy groups at other positions.

Representative Experimental Procedures and Data

Demethylation of Methoxy Groups Using Boron Tribromide (BBr3)

Step Reagents & Conditions Outcome
1 Dissolve methoxy-substituted benzene derivative in dry CH2Cl2 Starting material solution
2 Cool to 0 °C, add 3 equivalents of BBr3 per methoxy group dropwise under N2 atmosphere Selective demethylation of methoxy groups
3 Stir at room temperature for 24 h Formation of phenolic hydroxyl groups
4 Quench with ice-cold water, extract organic phase Isolation of hydroxylated product
5 Purify by crystallization or chromatography Pure 3,4,6-trimethoxybenzene-1,2-diol
  • This method provides regioselective demethylation, particularly effective at ortho positions relative to carbonyl or hydroxyl groups due to intramolecular hydrogen bonding stabilization.

Photoredox Catalyzed Hydroxylation

Parameter Conditions Result
Photocatalyst 4DPAIPN (2 mol %) Efficient radical generation
Solvent Dimethyl sulfoxide (DMSO) Promotes 1,2-HAT and radical stabilization
Light Source 427 nm Kessil violet LED Activation of photocatalyst
Temperature Room temperature (~25 °C) Mild reaction conditions
Reaction Time 90 min to 16 h (depending on substrate) Yields up to 66% for hydroxy-substituted products
Substrate Styrene derivatives or trimethoxybenzene derivatives Formation of hydroxy and methoxy substituted products
  • This method allows the direct synthesis of hydroxytrimethoxybenzenes with high selectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Demethylation with BBr3 3,4,6-Trimethoxybenzene derivatives Boron tribromide (BBr3), CH2Cl2 0 °C to RT, 24 h 50-70 Regioselective demethylation at ortho positions
Photoredox Catalysis Styrene derivatives, redox-active ethers 4DPAIPN, DMSO, violet LED (427 nm) RT, 90 min to 16 h 35-66 Mild, operationally simple, radical mediated
Lewis Acid Catalyzed Acylation 1,2,3-Trimethoxybenzene AlCl3, adipoyl chloride RT, 3 h Variable Cascade Friedel–Crafts and aldol condensation

Mechanistic Insights

  • Demethylation Mechanism : BBr3 coordinates to the methoxy oxygen, facilitating cleavage of the C–O bond and formation of phenolic hydroxyl groups. The regioselectivity is influenced by the proximity to electron-withdrawing groups and hydrogen bonding.

  • Photoredox Mechanism : Upon irradiation, the photocatalyst undergoes excitation and transfers an electron to a redox-active ether, generating an oxygen-centered radical. This radical undergoes intramolecular 1,2-HAT to form a carbon-centered radical, which adds to the aromatic ring or alkene substrate. Oxidation and subsequent transformations yield the hydroxy-substituted product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3,4,6-Trimethoxybenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trimethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. Its methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The following table summarizes key structural analogs and their properties:

Compound Substituents Key Features Reference
3,4,6-Trimethoxybenzene-1,2-diol 1,2-diol; 3,4,6-OMe High polarity due to hydroxyl and methoxy groups; potential bioactivity
3,4,6-Trichlorocatechol 1,2-diol; 3,4,6-Cl Microbial degradation intermediate of chlorobenzenes; electron-withdrawing Cl
1,2,3-Trimethoxybenzene 1,2,3-OMe Volatile aromatic; 79.55% recovery via salting-out re-distillation (SRD)
Symphyocladin Bromophenols 1,2-diol; Br substituents Marine algae-derived; antimicrobial activity; bulky Br substituents
Key Observations:
  • Electron Effects : Methoxy groups in 3,4,6-trimethoxybenzene-1,2-diol stabilize the aromatic ring via electron donation, contrasting with electron-withdrawing chloro groups in 3,4,6-trichlorocatechol. This difference influences reactivity in oxidative environments and metabolic pathways .
  • Biological Relevance: Chlorocatechols (e.g., 3,4,6-trichlorocatechol) are intermediates in microbial degradation of chlorobenzenes, whereas bromophenols from marine algae exhibit antimicrobial properties. The methoxy-diol structure may confer distinct bioactivity, though this requires further study .
  • Physical Properties: The diol groups in 3,4,6-trimethoxybenzene-1,2-diol enhance polarity and hydrogen-bonding capacity, reducing volatility compared to non-diol analogs like 1,2,3-trimethoxybenzene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for stereoselective preparation of 3,4,6-Trimethoxybenzene-1,2-diol, and how do traditional methods compare to newer approaches?

  • Methodological Answer : Traditional methods for 1,2-diol synthesis rely on alkene oxidation, which faces regioselectivity challenges. A recent asymmetric approach uses CeCl₃·2LiCl to catalyze reactions between carbonyl compounds and organometallic reagents, achieving high diastereomeric ratios (>99:1) . For 3,4,6-Trimethoxybenzene-1,2-diol, protecting group strategies (e.g., methoxy group stability during dihydroxylation) must be optimized. NMR and X-ray crystallography are critical for confirming stereochemistry .

Q. How can researchers ensure the stability of 3,4,6-Trimethoxybenzene-1,2-diol in experimental formulations?

  • Methodological Answer : Stability studies should follow protocols like those in dose formulation analysis, where samples are stored in amber vials on wet ice to prevent photodegradation and thermal decomposition. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying degradation products. Backup samples and triplicate analyses minimize variability .

Q. Which enzymes are implicated in the microbial degradation of structurally related compounds, and could they act on 3,4,6-Trimethoxybenzene-1,2-diol?

  • Methodological Answer : Dioxygenases (e.g., chlorobenzene dioxygenase) and dehydrogenases (e.g., NAD⁺-dependent dihydrodiol dehydrogenase) initiate degradation of chlorinated analogs like 1,2,4-trichlorobenzene, forming dihydrodiol and catechol intermediates . For methoxylated analogs, enzyme specificity assays (e.g., oxygen consumption rates with cell extracts) should test whether methoxy groups hinder binding or catalysis .

Advanced Research Questions

Q. How can oxidative cleavage of 3,4,6-Trimethoxybenzene-1,2-diol be leveraged for structural elucidation of precursor alkenes?

  • Methodological Answer : Periodic acid cleavage of 1,2-diols generates aldehydes/ketones, which can be analyzed via GC-MS or FTIR. For methoxylated diols, the reaction intermediate (a cyclic periodate ester) may form more slowly due to steric hindrance. Comparative studies with non-methoxylated diols (e.g., cis-1,2-cyclohexanediol) can clarify kinetic differences .

Q. What mechanisms explain contradictory data on the metabolic byproducts of halogenated vs. methoxylated aromatic diols?

  • Methodological Answer : Chlorinated diols (e.g., 3,4,6-trichlorocatechol) undergo ortho-cleavage via catechol 1,2-dioxygenase, yielding muconic acids . Methoxy groups may redirect metabolism toward methylation or demethylation pathways. Stable isotope tracing (¹³C-labeled methoxy groups) and LC-MS/MS can identify novel intermediates. Contradictions may arise from differences in enzyme promiscuity or competing non-enzymatic reactions .

Q. How can 3,4,6-Trimethoxybenzene-1,2-diol be functionalized to synthesize bioactive heterocycles, and what catalytic systems are most effective?

  • Methodological Answer : Iridium-catalyzed condensation with amines enables piperazine synthesis via α-hydroxy aldehyde intermediates. For methoxylated diols, steric effects may require ligand tuning (e.g., bulky phosphines) to improve cyclization yields. Monitoring reaction progress with in situ IR spectroscopy ensures optimal intermediate formation .

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